Cas no 14581-78-3 ((2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(p-tolyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate)

14581-78-3 structure
Produktname:(2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(p-tolyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
(2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(p-tolyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-methylphenyl 2,3,4,6-tetra-o-acetyl-β-d-glucopyranoside (en).β.-d-glucopyranoside, 4-methylphenyl, Tetraacetate (en)
- Tosylmethyl Isocyanide-
- 4-methyl-phenylsulfonylacetonitrile
- p-tolylsulfonylmethyl isocyanide
- p-Toluenesulfonylacetonitrile
- [(4-Methylphenyl)sulfonyl]acetonitrile
- p-Tolylsulfonylacetonitrile
- (toluene-4-sulfonyl)acetonitrile
- tosylcyanomethane
- 4-(Methylphenyl)sulfonylacetonitrile
- (toluene-4-sulfonyl)-acetonitrile
- 4-(toluenesulphonyl)acetonitrile
- p-(Cyanomethylsulfonyl)toluene
- 4-toluenesulphonylacetonitrile
- tosylcyanomethane;p-tolylsulfonylmethyl isocyanide;4-methyl-phenylsulfonylacetonitrile;p-Toluenesulfonylacetonitrile;p-Tolylsulfonylacetonitrile;
- (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(p-tolyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
- p-Tolyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside
- [3,4,5-triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate
- [(2R,3S,4S,5R,6R)-3,4,5-triacetoxy-6-(4-methylphenoxy)tetrahydropyran-2-yl]methyl acetate
- SY249886
- AKOS008023534
- 14581-78-3
- MFCD31814462
- Z55186901
- 2-(Acetoxymethyl)-6-(p-tolyloxy)tetrahydro-2H-pyran-3,4,5-triyltriacetate
- SY249887
- MFCD31814463
- [(2R,3S,4S,5R,6S)-3,4,5-triacetoxy-6-(4-methylphenoxy)tetrahydropyran-2-yl]methyl acetate
- 2-(Acetoxymethyl)-6-(p-tolyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- BCP31869
- 1424170-88-6
-
- MDL: MFCD30176582
- Inchi: 1S/C21H26O10/c1-11-6-8-16(9-7-11)30-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(31-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3/t17-,18-,19+,20-,21-/m1/s1
- InChI-Schlüssel: OBNBHYQEYRONSE-YMQHIKHWSA-N
- Lächelt: [C@H]1(COC(C)=O)O[C@@H](OC2=CC=C(C)C=C2)[C@H](OC(=O)C)[C@@H](OC(=O)C)[C@@H]1OC(=O)C
Berechnete Eigenschaften
- Genaue Masse: 438.15300
- Monoisotopenmasse: 438.15259702g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 31
- Anzahl drehbarer Bindungen: 11
- Komplexität: 655
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 5
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topologische Polaroberfläche: 124Ų
Experimentelle Eigenschaften
- PSA: 123.66000
- LogP: 1.45690
(2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(p-tolyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169818-10mg |
4-Methylphenyl tetra-O-acetyl-beta-D-glucopyranoside |
14581-78-3 | 98% | 10mg |
¥3027.00 | 2023-11-21 |
(2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(p-tolyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate Verwandte Literatur
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Empfohlene Lieferanten
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(CAS:14581-78-3)(2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(p-tolyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung